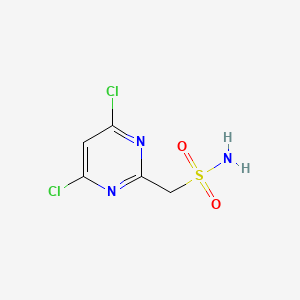
(4,6-Dichloropyrimidin-2-yl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,6-Dichloropyrimidin-2-yl)methanesulfonamide is a chemical compound with the molecular formula C5H5Cl2N3O2S and a molecular weight of 242.08 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, and a methanesulfonamide group at position 2. It is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dichloropyrimidin-2-yl)methanesulfonamide typically involves the reaction of 4,6-dichloropyrimidine with methanesulfonamide under specific conditions. One common method involves the use of a Vilsmeier–Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . The reaction conditions often include the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to facilitate the chlorination process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
(4,6-Dichloropyrimidin-2-yl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles through nucleophilic aromatic substitution (SNAr) reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, which can replace the chlorine atoms under mild conditions.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce sulfonic acid derivatives.
科学研究应用
(4,6-Dichloropyrimidin-2-yl)methanesulfonamide has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of (4,6-Dichloropyrimidin-2-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it has been reported to inhibit immune-activated nitric oxide production, which is a key pathway in inflammatory responses .
相似化合物的比较
Similar Compounds
2-Amino-4,6-dichloropyrimidine: This compound shares the pyrimidine core and chlorine substitutions but lacks the methanesulfonamide group.
4,6-Dichloropyrimidin-2-yl)methanol: Similar in structure but with a methanol group instead of methanesulfonamide.
Uniqueness
(4,6-Dichloropyrimidin-2-yl)methanesulfonamide is unique due to the presence of both chlorine atoms and the methanesulfonamide group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C5H5Cl2N3O2S |
|---|---|
分子量 |
242.08 g/mol |
IUPAC 名称 |
(4,6-dichloropyrimidin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C5H5Cl2N3O2S/c6-3-1-4(7)10-5(9-3)2-13(8,11)12/h1H,2H2,(H2,8,11,12) |
InChI 键 |
URXKMLDJPJSMGC-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=C(N=C1Cl)CS(=O)(=O)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine](/img/structure/B15274797.png)
![N-[(2-bromophenyl)methyl]pyridin-3-amine](/img/structure/B15274803.png)
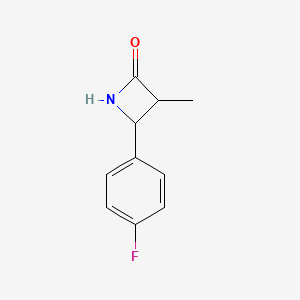
![7-Cyclopropylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15274813.png)
![4-[(3,4-Dimethylcyclohexyl)amino]butan-2-ol](/img/structure/B15274839.png)
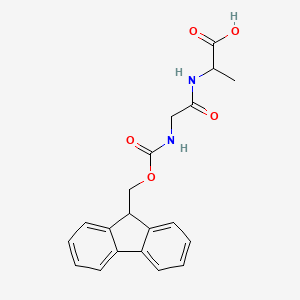

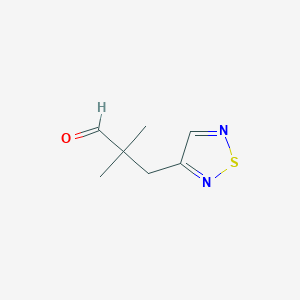
![1-[2-(3-amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B15274863.png)
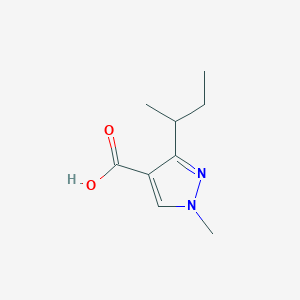

![(Cyclopropylmethyl)[(5-methylfuran-2-YL)methyl]amine](/img/structure/B15274879.png)
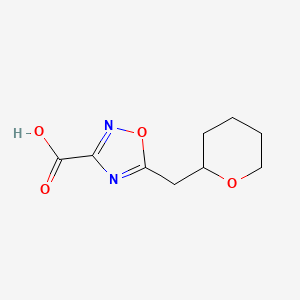
![2-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)-2-methylpropanoic acid](/img/structure/B15274893.png)
